molecular formula C12H23NO5 B592551 methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate CAS No. 130205-54-8

methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate

Cat. No.: B592551
CAS No.: 130205-54-8
M. Wt: 261.318
InChI Key: DXRIOKFCMBBQRQ-VIFPVBQESA-N
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Description

Methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is a chiral compound featuring a methyl ester at the terminal carboxyl group, a hydroxyl group at position 5, and a tert-butoxycarbonyl (Boc)-protected methylamino group at position 2. The (4S) stereochemistry confers specificity in biological interactions and synthetic applications. This compound is structurally related to peptide intermediates and protease inhibitors, where the Boc group serves as a protective moiety for amines during synthesis .

Properties

IUPAC Name

methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(4)9(8-14)6-7-10(15)17-5/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRIOKFCMBBQRQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is widely used in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in peptide synthesis and modification of biomolecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate involves the protection of amine groups. The Boc group is added to the amine via nucleophilic attack on the carbonyl carbon of the Boc2O, followed by elimination of a carbonate group. Deprotection occurs under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (LogP) Key Functional Groups
Target Compound C12H21NO5 259.30 1.2 (estimated) Methyl ester, Boc, hydroxyl
5-Hydroxy-2-[(Boc)amino]pentanoic acid C10H19NO5 233.26 -0.5 Carboxylic acid, Boc, hydroxyl
CAS 17901-01-8 C11H21NO4 231.29 1.8 Methyl ester, Boc, branched
CAS 1012341-50-2 C23H29NO4 383.48 3.5 Biphenyl, Boc, carboxylic acid

Research Findings and Trends

  • Stability : Boc-protected compounds (e.g., target compound, CAS 17901-01-8) exhibit superior stability under basic conditions compared to acetyl or FMOC-protected analogs .
  • Biological Activity : Compounds with aromatic substituents (e.g., biphenyl in CAS 1012341-50-2) show enhanced binding to hydrophobic enzyme active sites, as seen in kinase inhibitors .
  • Synthetic Efficiency : Radical-based methods (e.g., xanthate chemistry in ) are effective for introducing complex substituents while preserving stereochemistry .

Biological Activity

Methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₅N₁O₅
  • Molecular Weight : 275.341 g/mol

The synthesis typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction can be carried out in aqueous solutions or organic solvents like tetrahydrofuran (THF) at elevated temperatures. This synthetic pathway is crucial for understanding the compound's reactivity and potential applications in medicinal chemistry.

2.1 Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays, such as the MTT assay, have shown that the compound inhibits the growth of various tumor cell lines. For instance, it demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2.2 Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests potential applications in treating bacterial infections and highlights its role as an antimicrobial agent .

2.3 Antioxidative Properties

This compound exhibits antioxidative activities, which are beneficial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with cell surface receptors, modulating various signaling pathways that are crucial for cellular responses.
  • Chemical Reactivity : The presence of hydroxyl and ester functional groups allows for various chemical reactions, including oxidation and reduction processes that may influence its biological efficacy.

4. Case Studies and Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyBiological ActivityMethodologyKey Findings
AntitumorMTT AssayInhibited growth of various tumor cell lines
AntimicrobialMIC TestingEffective against Staphylococcus epidermidis (MIC = 1000 μg/mL)
AntioxidativeFree Radical Scavenging AssayDemonstrated significant antioxidative capacity

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